
4-(difluoromethoxy)-N-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)-N-ethylbenzamide is an organic compound characterized by the presence of a difluoromethoxy group attached to a benzene ring, with an ethyl group and an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, which is then reacted with difluoromethylating agents under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 4-(difluoromethoxy)-N-ethylbenzamide may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced difluoromethylation techniques, employing reagents such as difluorocarbene precursors and specific activators to achieve the desired product with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethoxy)-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-substituted benzoic acids, while reduction can produce difluoromethoxy-substituted anilines .
Aplicaciones Científicas De Investigación
4-(Difluoromethoxy)-N-ethylbenzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(difluoromethoxy)-N-ethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The compound’s difluoromethoxy group can enhance its binding affinity and selectivity for these targets, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other difluoromethoxy-substituted benzamides and related fluorinated organic molecules. Examples include 4-(difluoromethoxy)aniline and 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid .
Uniqueness
4-(Difluoromethoxy)-N-ethylbenzamide is unique due to its specific substitution pattern and the presence of both the difluoromethoxy and ethylamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H11F2NO2 |
|---|---|
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)-N-ethylbenzamide |
InChI |
InChI=1S/C10H11F2NO2/c1-2-13-9(14)7-3-5-8(6-4-7)15-10(11)12/h3-6,10H,2H2,1H3,(H,13,14) |
Clave InChI |
WXPPBYHDYWLPBV-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=CC=C(C=C1)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


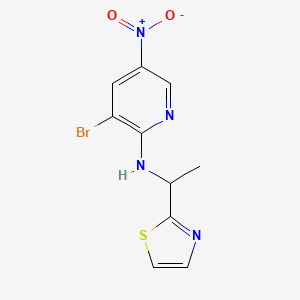
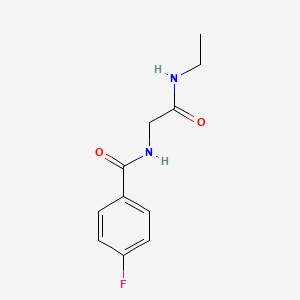
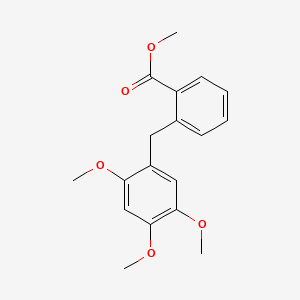
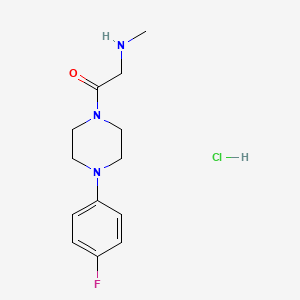
![Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14916610.png)
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B14916611.png)
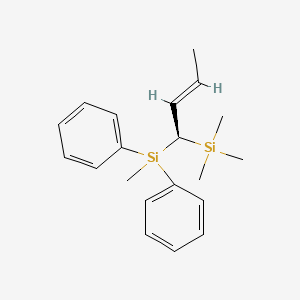

![Ethyl 4-[(1-oxidoisonicotinoyl)amino]benzoate](/img/structure/B14916649.png)


![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine](/img/structure/B14916670.png)


